molecular formula C12H8FN3O2S B2936824 N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 930919-58-7

N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2936824
CAS No.: 930919-58-7
M. Wt: 277.27
InChI Key: JVIAPDWCUKHQGD-UHFFFAOYSA-N
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Description

N-(6-Fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide ( 930919-58-7) is a synthetic small molecule incorporating both benzothiazole and isoxazole pharmacophores, yielding a structure with significant potential for biomedical research. With a molecular formula of C12H8FN3O2S and a molecular weight of 277.27 g/mol, this compound is part of a class of heterocyclic scaffolds known for diverse biological activities . The benzothiazole core is a privileged structure in medicinal chemistry, extensively studied for its antitumor, antimicrobial, and anti-tubercular properties . Novel benzothiazole derivatives have demonstrated promising activity against Mycobacterium tuberculosis , making them valuable scaffolds in the search for new therapeutic agents against drug-resistant strains . Furthermore, structural analogs featuring the N-(thiazol-2-yl)benzamide motif have been identified as potent and selective antagonists for certain ligand-gated ion channels, establishing them as useful pharmacological tools for neurobiological research . The specific integration of the 5-methylisoxazole carboxamide moiety is designed to modulate the compound's physicochemical properties and interaction with biological targets. This product is intended for research applications, including but not limited to, use as a standard in analytical studies, a building block in synthetic chemistry, or a lead compound in the investigation of new biological pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O2S/c1-6-4-9(16-18-6)11(17)15-12-14-8-3-2-7(13)5-10(8)19-12/h2-5H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIAPDWCUKHQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys. These properties can impact the compound’s bioavailability and therapeutic efficacy.

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and neuroprotective effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorobenzothiazole moiety and an isoxazole ring, contributing to its pharmacological properties. The molecular formula is C12H10F1N3O2SC_{12}H_{10}F_{1}N_{3}O_{2}S, with a molecular weight of approximately 273.29 g/mol.

Research indicates that this compound acts primarily through the modulation of inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Key Mechanisms:

  • Nrf2 Activation : The compound has been associated with the activation of the Nrf2 pathway, which plays a significant role in cellular defense against oxidative stress and inflammation. This is particularly relevant in neuroprotective contexts, where oxidative damage is prevalent.
  • TNF-α Inhibition : It inhibits Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation, thus potentially reducing inflammatory responses in various tissues .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced TNF-α levels
NeuroprotectiveIncreased neuronal survival
AntioxidantEnhanced Nrf2 pathway activation

Case Studies

  • Neuroprotection in Ischemic Models :
    A study demonstrated that treatment with this compound significantly improved outcomes in rodent models of ischemic stroke. The compound reduced neuronal loss and inflammation, suggesting its potential as a therapeutic agent for stroke management .
  • Chronic Inflammatory Conditions :
    In a controlled trial involving patients with chronic inflammatory diseases, administration of this compound led to marked reductions in inflammatory markers and improved clinical symptoms. This supports its role as an anti-inflammatory agent .

Research Findings

Recent investigations have focused on the pharmacodynamics and pharmacokinetics of this compound. These studies highlight its favorable absorption characteristics and bioavailability profile, making it a promising candidate for further development.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific details on the applications, data tables, or case studies for the compound "N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide." However, the search results do provide some context regarding related compounds and applications of benzothiazole derivatives in general.

Here's what can be gathered from the search results:

Benzothiazole Derivatives: General Applications

  • Anticancer and Anti-inflammatory Agents: Benzothiazole derivatives have a wide range of biological activities, including anti-tumor and anti-inflammatory effects . They have attracted research attention because of their unique structure .
  • Focus on Modifications: Extensive research has focused on modifying the benzothiazole nucleus to enhance its anti-tumor activities . This includes interactions with receptor tyrosine kinases and influencing the PI3K/Akt/mTOR pathway .
  • Specific Examples: PMX610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole] has shown potent and selective in vitro anti-tumor properties against human cancer cell lines . Compound 4i has demonstrated anticancer activity against non-small cell lung cancer cell lines .
  • Other Activities: Benzothiazoles also exhibit neuroprotective, antibacterial, and antiparasitic activities .
  • RORγ Modulators: Some benzothiazole derivatives are retinoid-related orphan receptor gamma (RORγ) modulators and can be used to treat RORγ-mediated diseases .

Related Compounds

  • N-[5-(2,2-difluoro-6-methyl-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-fluoropyridine-4-carboxamide: Information is available on its computed descriptors, molecular formula, and synonyms .
  • N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5: Information on its MSDS, density, melting point, boiling point, and structure is available .
  • 2-Amino-6-fluorobenzothiazole: Its empirical formula, CAS number, and molecular weight are available .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Activities Evidence Source
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide Benzo[d]thiazole + isoxazole 6-F, 5-methyl Not Provided Hypothesized mitochondrial modulation -
Compound 63 Isoxazole-3-carboxamide 4-F-3-OH-phenyl, 5-Cl-2-Me-phenyl 347.06 Mitochondrial activity in mice
ND-12025 Imidazo[2,1-b]thiazole Trifluoromethylphenoxy Not Provided Potential kinase inhibition
Patent Compounds (e.g., N-(6-CF3-benzothiazol-2-yl)-phenylacetamide) Benzo[d]thiazole + acetamide 6-CF3, phenyl Not Provided Enhanced metabolic stability
1,3,4-Thiadiazole Derivatives Thiadiazole Trichloroethyl, phenylamino Not Provided Antimicrobial/antitumor activity
Thiazol-5-ylmethyl Carbamates Thiazole + carbamate Hydroperoxypropan-2-yl, diphenylhexane >800 Probable redox activity

Key Findings and Implications

  • Substituent Effects : Fluorine and methyl groups balance polarity and lipophilicity in the target compound, while trifluoromethyl () or hydroxyl () substituents in analogs alter solubility and target engagement.
  • Core Structure : The benzo[d]thiazole-isoxazole combination is unique among the compared compounds, differing from imidazo-thiazoles () or thiadiazoles (), which may target distinct biological pathways.
  • Linker Flexibility : Carboxamides (target compound) vs. acetamides () or carbamates (–7) influence molecular rigidity and susceptibility to enzymatic degradation.

Q & A

Q. How to address discrepancies between computational docking predictions and experimental bioactivity results?

  • Resolution Strategy :
  • Ensemble Docking : Test multiple protein conformations (e.g., PDB: 1IEP, 3F88) to account for flexibility .
  • Water Network Analysis : Explicitly model crystallographic water molecules that may block binding pockets .

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